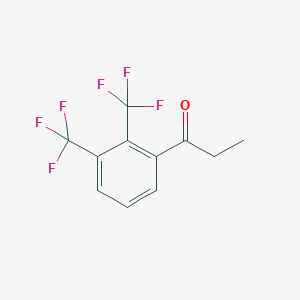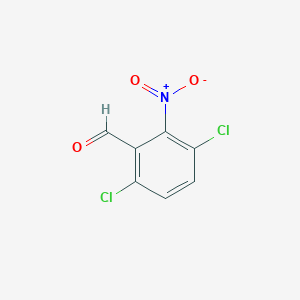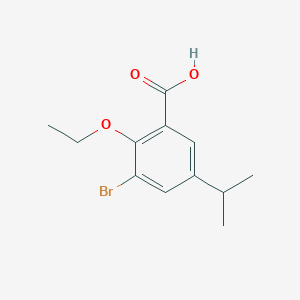
3-Bromo-2-ethoxy-5-isopropylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-ethoxy-5-isopropylbenzoic acid is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and isopropyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid typically involves the bromination of 2-ethoxy-5-isopropylbenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product. The scalability of the process is enhanced by optimizing the reaction parameters and using cost-effective brominating agents .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-ethoxy-5-isopropylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-amino-2-ethoxy-5-isopropylbenzoic acid, 3-thio-2-ethoxy-5-isopropylbenzoic acid, etc.
Oxidation: Formation of 3-bromo-2-ethoxy-5-isopropylbenzaldehyde or this compound.
Reduction: Formation of 2-ethoxy-5-isopropylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-ethoxy-5-isopropylbenzoic acid finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid
- 3-Bromo-2-methoxy-5-isopropylbenzoic acid
- 3-Bromo-2-ethoxy-5-methylbenzoic acid
Comparison
Compared to its analogs, 3-Bromo-2-ethoxy-5-isopropylbenzoic acid exhibits unique reactivity due to the presence of the ethoxy group, which influences its chemical behavior and biological activity. The isopropyl group also contributes to its steric properties, affecting its interaction with molecular targets. These structural differences make it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H15BrO3 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
3-bromo-2-ethoxy-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-4-16-11-9(12(14)15)5-8(7(2)3)6-10(11)13/h5-7H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
LAGWMZAVLCVHIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Br)C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


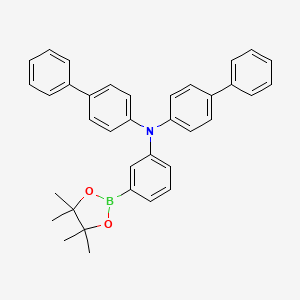
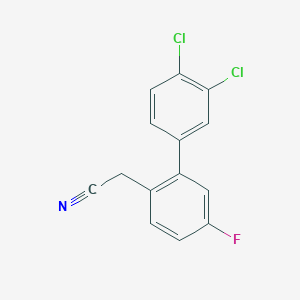
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)



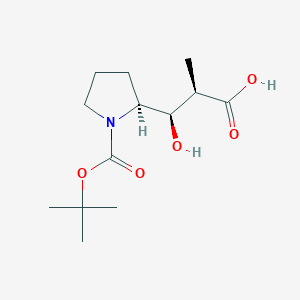
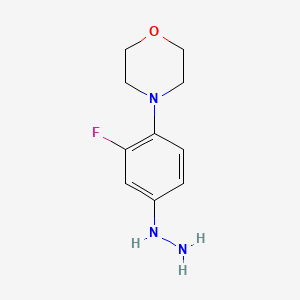
![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)

